molecular formula C3H6N6 B576515 Melamine-d6 CAS No. 13550-89-5

Melamine-d6

Cat. No.: B576515
CAS No.: 13550-89-5
M. Wt: 132.16
InChI Key: JDSHMPZPIAZGSV-YIKVAAQNSA-N
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Description

Melamine-d6, also known as 1,3,5-Triazine-2,4,6-triamine-d6, is a deuterated form of melamine. It is a stable isotopic compound where six hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Melamine-d6 is synthesized by the deuteration of melamine. The process involves the exchange of hydrogen atoms in melamine with deuterium atoms. This can be achieved through a reaction with deuterated reagents under controlled conditions. The reaction typically requires a deuterated solvent and a catalyst to facilitate the exchange process .

Industrial Production Methods: The industrial production of this compound follows a similar approach but on a larger scale. The process involves the thermal decomposition of urea in the presence of deuterium oxide (heavy water). The reaction is carried out under high pressure and temperature to ensure complete deuteration. The resulting product is then purified to obtain this compound with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Melamine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Melamine-d6 is extensively used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of melamine-d6 is primarily related to its role as a tracer in analytical studies. The deuterium atoms in this compound provide distinct signals in mass spectrometry and NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. This makes it an invaluable tool for studying reaction mechanisms, metabolic pathways, and environmental processes .

Comparison with Similar Compounds

Uniqueness of Melamine-d6:

This compound’s unique isotopic properties and wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexadeuterio-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i/hD6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSHMPZPIAZGSV-YIKVAAQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])C1=NC(=NC(=N1)N([2H])[2H])N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662064
Record name 1,3,5-Triazine-2,4,6-(~2~H_6_)triamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13550-89-5
Record name 1,3,5-Triazine-2,4,6-triamine-N2,N2,N4,N4,N6,N6-d6
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13550-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2,4,6-(~2~H_6_)triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melamine-d6
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Synthesis routes and methods I

Procedure details

the melamine-formaldehyde precondensate used as starting material is miscible with water in every ratio without cloudiness. These precondensates are obtained by condensation of melamine with formaldehyde in the molar ratio from 1:3 to 1:6 and subsequent partial etherification with C1 -C4 -alkanols, preferably methanol, and
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Synthesis routes and methods II

Procedure details

Methylated melamine-formaldehyde crosslinker resin, in solution in water, Cytec Industries Inc., USA.
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Synthesis routes and methods III

Procedure details

Separately 6 g of melamine, 11 g of an aqueous 37 wt % formaldehyde solution and 83 g of water were heated at 60° C. with stirring, and after 30 minutes a transparent aqueous mixture solution of melamine, formaldehyde and melamine-formaldehyde primary condensation product was obtained. The thus prepared aqueous mixture solution had a pH value of from 6 to 8. This was added to the above described emulsion and blended, and an aqueous 10 wt % phosphoric acid solution was added thereto to adjust the pH value of the resulting liquid to 6.0. The temperature of the liquid was elevated to 65° C. and the liquid was continuously stirred for about 1 hour and thus the encapsulation was completed.
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Synthesis routes and methods IV

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A composition of matter which is useful for detackifying paint particles in spray booth water comprising a melamine polymer obtained from a reaction of melamine, aldehyde and dicyandiamide and wherein the molar rations of melamine: aldehyde:dicyandiamide are in the range of (0.25-0.40):(1):(0.2-0.03).
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Synthesis routes and methods V

Procedure details

The prepolymer for use in the present invention is produced from melamine, thiourea and formaldehyde, or from a melamine-formaldehyde prepolymer combined (hereinafter referred to as M/F prepolymer) with a thiourea-formaldehyde prepolymer (hereinafter referred to as TU/F prepolymer). The single use of a melamine-thiourea-formaldehyde prepolymer(hereinafter referred to as M/TU/F prepolymer) obtained by the reaction of melamine, thiourea and formaldehyde, or the combined use of M/F prepolymer and TU/F prepolymer is adoptable. The M/F prepolymer referred to herein may be any one of the melamines such as mono- to hexamethylol melamine, a mixture of methylol melamines different in the degree of hydroxymethylation or a mixture of melamine, formaldehyde and at least one of the methylol melamines. In addition, a transparent colloidal solution obtained by treating the methylol melamine of a degree of polymerization of 2 to 10 with hydrochloric acid, that is, a solution containing the oligomer obtained by further promoting the reaction between melamine and formaldehyde may be used as M/F prepolymer. M/F prepolymer can be easily obtained by heating a mixture of melamine and an aqueous solution of formaldehyde under a basic condition, and the thus obtained aqueous solution of M/F prepolymer can be served for microencapsulation.
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